

# Application Notes and Protocols for Assessing Caprenin's Impact on Food Texture

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## Compound of Interest

Compound Name: *Caprenin*

Cat. No.: *B1179771*

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These application notes provide detailed protocols for assessing the textural impact of **Caprenin**, a reduced-calorie fat substitute, in food products. **Caprenin**, a triglyceride composed of caprylic, capric, and behenic fatty acids, was primarily developed as a cocoa butter substitute in confectionery coatings and soft candies.<sup>[1][2][3]</sup> Understanding its influence on texture is crucial for evaluating its potential applications and formulating products with desired sensory characteristics.

## Instrumental Texture Analysis: Texture Profile Analysis (TPA)

Texture Profile Analysis (TPA) is a fundamental instrumental method that mimics the "two-bite" action of chewing to quantify various textural attributes.<sup>[4][5][6]</sup> This technique is highly applicable to confectionery products where **Caprenin** was intended for use.

## Application Note: TPA for Confectionery Coatings with Caprenin

This protocol outlines the procedure for evaluating the textural properties of a confectionery coating where cocoa butter is partially or fully replaced with **Caprenin**.

Objective: To quantify the effect of **Caprenin** on the hardness, fracturability, adhesiveness, and cohesiveness of a confectionery coating.

Materials and Equipment:

- Texture Analyzer (e.g., TA.XTplus, Brookfield CT3) equipped with a load cell (e.g., 5 kg)
- Cylindrical probe (e.g., 2 mm or 5 mm diameter)
- Fixture base table
- Confectionery coating samples (Control with 100% cocoa butter, and variations with different percentages of **Caprenin**)
- Molds for sample preparation (to ensure uniform size and shape)
- Temperature-controlled chamber or water bath

Experimental Protocol:

- Sample Preparation:
  - Prepare confectionery coating formulations with varying levels of **Caprenin** replacing cocoa butter (e.g., 0%, 25%, 50%, 75%, 100%).
  - Melt and temper the coatings according to standard procedures for cocoa butter and its substitutes.
  - Pour the tempered coatings into uniform molds and allow them to crystallize under controlled temperature and humidity conditions (e.g., 20°C for 24 hours).
  - Equilibrate the samples to the analysis temperature (e.g., 20°C) for at least 1 hour before testing.
- Texture Analyzer Setup:
  - Calibrate the texture analyzer for force and distance.

- Attach the selected cylindrical probe to the instrument.
- Set the test parameters in the software as outlined in Table 1.
- Measurement:
  - Place a single, uniform sample centrally on the fixture base table.
  - Lower the probe to a defined starting distance from the sample surface (e.g., 3 mm).
  - Initiate the two-cycle compression test.
  - Record the force-time and force-distance data.
  - Perform at least five replicate measurements for each formulation.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Textural Parameter	Definition	Control (0% Caprenin)	25% Caprenin	50% Caprenin	75% Caprenin	100% Caprenin
Hardness (N)	Peak force during the first compression.					
Fracturability (N)	The first significant peak in the first compression, indicating the force required to break the sample.					
Adhesiveness (N.s)	The negative force area after the first compression, representing the work required to pull the probe away from the sample.					

Cohesiveness

The ratio of the positive force area during the second compression to that of the first compression.

### Experimental Workflow for TPA:



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### TPA Experimental Workflow

## Sensory Evaluation

Sensory analysis is critical for understanding how consumers perceive the textural changes brought about by **Caprenin**.<sup>[7][8]</sup> A descriptive sensory analysis with a trained panel can provide detailed insights into specific textural attributes.

## Application Note: Descriptive Sensory Analysis of Soft Candies with Caprenin

This protocol describes the methodology for a trained sensory panel to evaluate the textural properties of soft candies formulated with **Caprenin**.

Objective: To characterize and quantify the sensory textural attributes of soft candies containing **Caprenin**.

Materials and Equipment:

- Soft candy samples (Control and variations with **Caprenin**)
- Sensory evaluation booths with controlled lighting and ventilation
- Water and unsalted crackers for palate cleansing
- Sensory evaluation software or paper-based scorecards
- Trained sensory panel (8-12 panelists)

Experimental Protocol:

- Panelist Training:
  - Conduct training sessions to familiarize panelists with the terminology and rating scales for soft candy texture.
  - Use commercial soft candies with varying textures as references to anchor the scales for attributes like hardness, chewiness, adhesiveness, and mouthcoating.
- Sample Preparation and Presentation:
  - Prepare soft candy formulations with different levels of **Caprenin**.
  - Cut samples into uniform sizes and code them with random three-digit numbers.
  - Present the samples to the panelists in a randomized and balanced order.
- Evaluation Procedure:
  - Instruct panelists to evaluate one sample at a time.
  - Panelists should cleanse their palates with water and crackers between samples.

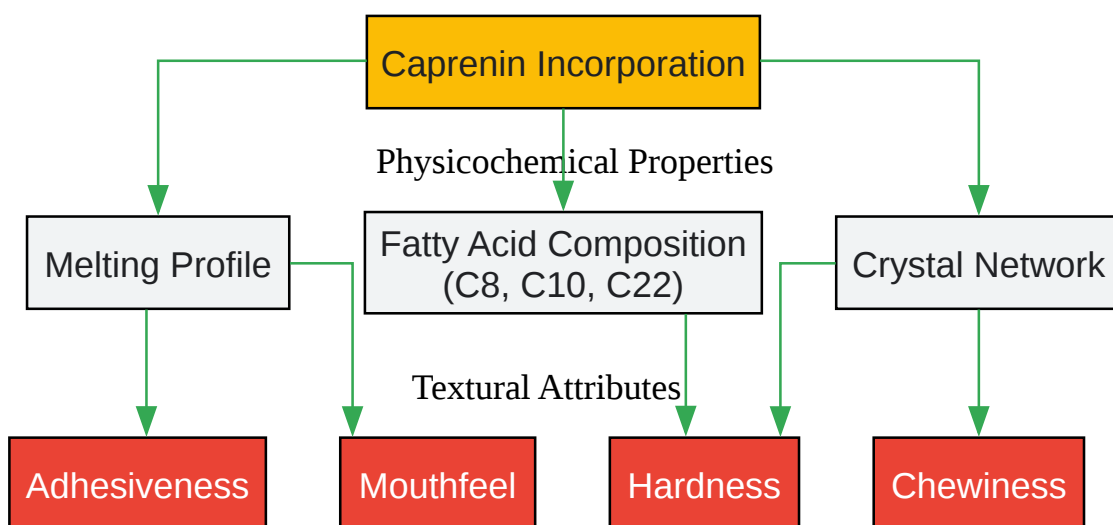
- Each panelist evaluates the intensity of the textural attributes listed on the scorecard (see Table 2) using a 15-point line scale (0 = not perceptible, 15 = extremely intense).

#### Data Presentation:

The mean scores for each attribute should be calculated and can be visualized using a spider web chart for a comprehensive comparison of the textural profiles.

Textural Attribute	Definition	Anchor Point (Low Intensity)	Anchor Point (High Intensity)
First Bite Hardness	Force required to bite through the candy initially.	Soft caramel	Hard toffee
Chewiness	Number of chews required to break down the sample before swallowing.	Gummy bear	Taffy
Adhesiveness (Tooth Pull)	The force required to remove the candy from the teeth during chewing.	Gelatin-based candy	Starburst
Mouthcoating	The degree to which a film is left on the mouth surfaces after swallowing.	Gummy bear	Chocolate truffle
Smoothness	The absence of perceptible particles in the candy during chewing.	Gummy bear	Grainy fudge

#### Logical Relationship of Sensory Perception:



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### Caprenin's Influence on Texture

## Rheological Analysis

Rheology, the study of the flow and deformation of matter, provides valuable information about the behavior of fat-based systems like confectionery coatings during processing and consumption.<sup>[9][10][11]</sup>

## Application Note: Oscillatory Rheology of Caprenin Blends

This protocol details the use of an oscillatory rheometer to characterize the viscoelastic properties of **Caprenin** and its blends with cocoa butter.

Objective: To determine the storage modulus ( $G'$ ), loss modulus ( $G''$ ), and complex viscosity ( $\eta^*$ ) of **Caprenin**-cocoa butter blends as a function of temperature.

Materials and Equipment:

- Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter)
- Peltier temperature control system



- **Caprenin** and cocoa butter samples
- Blends of **Caprenin** and cocoa butter at various ratios

#### Experimental Protocol:

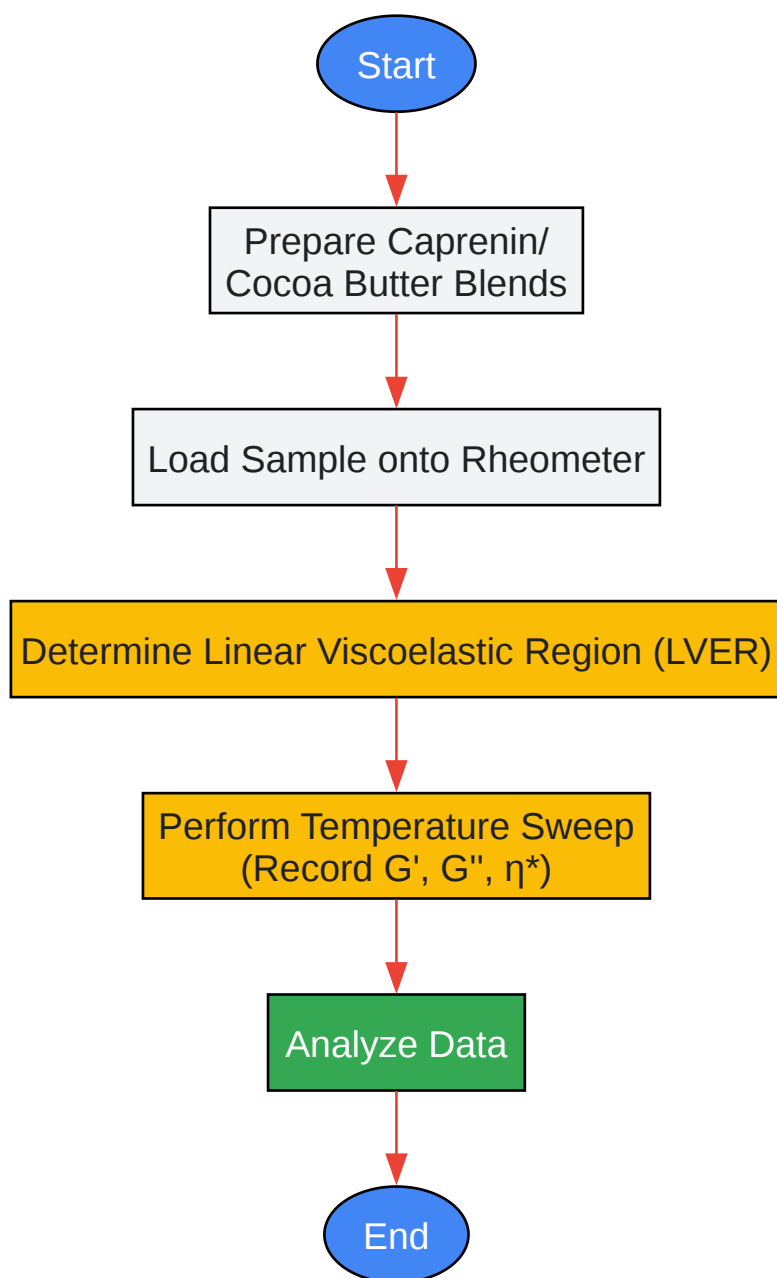
- Sample Loading:
  - Melt the samples completely at a temperature above their melting point (e.g., 60°C).
  - Pipette the molten sample onto the lower plate of the rheometer.
  - Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.
- Linear Viscoelastic Region (LVER) Determination:
  - Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 20°C) to determine the LVER where  $G'$  and  $G''$  are independent of the applied strain. Select a strain within this region for subsequent tests.
- Temperature Sweep:
  - Equilibrate the sample at the starting temperature (e.g., 40°C).
  - Perform a temperature ramp down to the final temperature (e.g., 5°C) at a controlled rate (e.g., 2°C/min).
  - Maintain a constant strain (from the LVER) and frequency (e.g., 1 Hz) throughout the sweep.
  - Record  $G'$ ,  $G''$ , and  $\eta^*$  as a function of temperature.

#### Data Presentation:

The rheological data should be presented in a table format.

Sample	Temperature (°C)	Storage Modulus (G') (Pa)	Loss Modulus (G'') (Pa)	Complex Viscosity ( $\eta^*$ ) (Pa.s)
Control (100% Cocoa Butter)	30			
20				
10				
50% Caprenin / 50% Cocoa Butter	30			
20				
10				
100% Caprenin	30			
20				
10				

Rheological Testing Workflow:



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### Rheological Analysis Workflow

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